4-Nitro-Z-Gly-Trp-Gly-OH
Description
Significance of Synthetic Peptides in Chemical Biology and Enzymology
Synthetic peptides are short chains of amino acids, typically comprising 2 to 50 residues, that are constructed in the laboratory. explorationpub.com Their importance in chemical biology and enzymology is multifaceted. They serve as invaluable tools for a wide range of applications, including the development of epitope-specific antibodies, the mapping of enzyme binding sites, and the design of novel drugs and vaccines. thermofisher.com Advances in solid-phase peptide synthesis have made the production of these molecules more efficient and accessible, enabling researchers to create custom sequences for specific experimental needs. thermofisher.comnih.gov
In enzymology, synthetic peptides are frequently used to study enzyme-substrate interactions. thermofisher.com By systematically altering the amino acid sequence of a peptide substrate, researchers can probe the specificity of an enzyme and identify the key residues involved in binding and catalysis. explorationpub.comthermofisher.com Furthermore, synthetic peptides can be modified with reporter groups, such as chromophores or fluorophores, to create substrates that produce a measurable signal upon enzymatic cleavage. nih.gov This allows for the continuous monitoring of enzyme activity in real-time, a crucial aspect of kinetic studies. nih.gov
Historical Development and Utility of Chromogenic and Fluorogenic Substrates in Protease Assays
The use of chromogenic and fluorogenic substrates in protease assays has a rich history, dating back to the early 1970s. nih.gov These substrates are designed to undergo a detectable change in their optical properties upon enzymatic cleavage. slideshare.netdcfinechemicals.com A typical chromogenic substrate consists of a peptide sequence recognized by a specific protease, linked to a chromophore, a molecule that absorbs light in the visible region of the spectrum. slideshare.net When the peptide bond is cleaved by the enzyme, the chromophore is released, resulting in a color change that can be quantified spectrophotometrically. slideshare.netdcfinechemicals.com
The development of these substrates revolutionized the study of proteases, providing a convenient and sensitive method for assaying their activity. nih.govnih.gov They found rapid application in clinical diagnostics, particularly in the assessment of the coagulation and fibrinolytic systems. nih.gov Fluorogenic substrates operate on a similar principle but release a fluorescent molecule upon cleavage, offering even higher sensitivity in many cases. nih.gov The versatility of these tools has led to their widespread use in high-throughput screening for enzyme inhibitors, a critical step in drug discovery. nih.gov
Overview of N-Protected Tripeptides as Model Substrates for Enzyme Specificity Studies
N-protected tripeptides are a specific class of synthetic peptides that have proven particularly useful as model substrates for studying enzyme specificity. The "N-protection" refers to the modification of the N-terminal amino group of the peptide with a protecting group. nih.gov This modification serves several purposes. It can prevent unwanted side reactions during synthesis and, in the context of enzyme assays, it can mimic the presence of a larger protein structure, providing a more realistic model for the enzyme's natural substrate.
The choice of the tripeptide sequence is critical and is often based on the known or predicted cleavage site of the enzyme of interest. nih.gov By synthesizing a library of N-protected tripeptides with variations in the amino acid sequence, researchers can systematically map the substrate preferences of a protease. nih.gov This information is fundamental to understanding the biological role of the enzyme and for the rational design of specific inhibitors.
Rationale for Academic Investigation of 4-Nitro-Z-Gly-Trp-Gly-OH as a Research Probe
The compound this compound has attracted academic interest as a research probe due to its specific chemical features that make it suitable for studying certain classes of enzymes. The "4-Nitro-Z" group is a p-nitrobenzyloxycarbonyl protecting group attached to the N-terminus of the tripeptide Gly-Trp-Gly. The p-nitro group is a chromophore, and its release or modification upon enzymatic action can be monitored.
The tripeptide sequence, Gly-Trp-Gly, suggests a potential substrate for chymotrypsin (B1334515) and other proteases with a preference for cleaving at the C-terminal side of large hydrophobic residues like tryptophan. The investigation of this specific compound allows for detailed kinetic analysis of such enzymes. Furthermore, the introduction of a nitro group can serve as a spectroscopic probe to study the local environment of the enzyme's active site. nih.gov The synthesis and characterization of this compound provide a valuable tool for fundamental research into enzyme mechanisms and for the development of new diagnostic and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(4-nitrophenyl)methoxycarbonylamino]acetyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O8/c29-20(11-26-23(33)36-13-14-5-7-16(8-6-14)28(34)35)27-19(22(32)25-12-21(30)31)9-15-10-24-18-4-2-1-3-17(15)18/h1-8,10,19,24H,9,11-13H2,(H,25,32)(H,26,33)(H,27,29)(H,30,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVAHQZIUZYJR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983400 | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-({hydroxy[(4-nitrophenyl)methoxy]methylidene}amino)ethylidene]amino}-3-(1H-indol-3-yl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64792-79-6 | |
| Record name | 4-Nitrobenzyloxycarbonylglycyltryptophylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064792796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-({hydroxy[(4-nitrophenyl)methoxy]methylidene}amino)ethylidene]amino}-3-(1H-indol-3-yl)propylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 4 Nitro Z Gly Trp Gly Oh and Analogs
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for 4-Nitro-Z-Gly-Trp-Gly-OH
Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the chemical synthesis of peptides, offering a streamlined approach that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer support. sigmaaldrich.com This methodology simplifies the purification process by allowing excess reagents and soluble by-products to be washed away by simple filtration. sigmaaldrich.com The synthesis of the tripeptide this compound via SPPS necessitates careful optimization of protocols, particularly concerning the selection of coupling reagents, reaction conditions, and the strategic use of the N-terminal 4-nitrobenzyloxycarbonyl (4-Nitro-Z) protecting group.
Evaluation of Coupling Reagents and Reaction Conditions for Tripeptide Elongation
The formation of the peptide bond between the carboxyl group of an incoming N-protected amino acid and the free amino group of the resin-bound peptide is a critical step in SPPS. bachem.com The efficiency of this acylation reaction is heavily dependent on the choice of coupling reagent, which activates the carboxylic acid. Several classes of coupling reagents, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, are available, each with distinct activation mechanisms and reactivity profiles. bachem.compeptide.com The selection of an appropriate reagent is crucial to ensure high coupling efficiency, minimize side reactions, and suppress racemization, especially for sensitive amino acids like tryptophan. nih.govpeptide.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic activators but their use can lead to the formation of an N-acylurea byproduct and significant racemization. bachem.compeptide.com The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) is a common strategy to mitigate these issues by forming an active ester intermediate that reacts more smoothly with the amine component. bachem.compeptide.com
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like HBTU, HCTU, and HATU, have become popular due to their high reactivity and lower propensity for side reactions compared to carbodiimides alone. sigmaaldrich.compeptide.com HATU, in particular, is noted for its rapid reaction rates and reduced epimerization, owing to the anchimeric assistance provided by the pyridine (B92270) nitrogen of its HOAt-derived structure. sigmaaldrich.com
For the synthesis of the Gly-Trp-Gly sequence, the choice of coupling reagent must consider the steric hindrance and the potential for side reactions involving the tryptophan indole (B1671886) ring. While Glycine (B1666218) itself is not prone to racemization, the activation of the C-terminal carboxyl group of Tryptophan for coupling with the final Glycine residue requires conditions that preserve its stereochemical integrity. bachem.com
| Coupling Reagent/System | Class | General Coupling Efficiency | Racemization Risk (for Trp) | Key Considerations |
|---|---|---|---|---|
| DIC/HOBt | Carbodiimide | Good to High | Low to Moderate | Cost-effective; byproduct (DIU) is soluble. peptide.com |
| HBTU | Aminium/Uronium | High | Low | Efficient and fast; potential for guanidinylation of the N-terminus if used in excess. peptide.com |
| HATU | Aminium/Uronium | Very High | Very Low | Reacts faster with less epimerization than HBTU; preferred for rapid protocols. peptide.com |
| PyBOP | Phosphonium | High | Low | Generates OBt esters in situ; avoids carcinogenic HMPA byproduct associated with BOP. globalresearchonline.net |
| COMU | Uronium | Very High | Very Low | Oxyma-based reagent with high solubility and efficiency, considered a safer alternative to benzotriazole-based reagents. acs.org |
Reaction conditions such as solvent, temperature, and the presence of a base are also critical. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, although alternatives are being explored for greener synthesis. acs.org The addition of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required for couplings involving phosphonium and aminium/uronium salts to neutralize the protonated amine and facilitate the reaction. bachem.com
Role and Stability of the 4-Nitrobenzyloxycarbonyl (4-Nitro-Z) Protecting Group in SPPS
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions by temporarily masking reactive functional groups. organic-chemistry.org In SPPS, a temporary protecting group is used for the α-amino group of the incoming amino acid, which is removed after each coupling step to allow for the elongation of the peptide chain. iris-biotech.de The 4-nitrobenzyloxycarbonyl (pNZ or 4-Nitro-Z) group serves as such a temporary Nα-protecting group. luxembourg-bio.com
The 4-Nitro-Z group is a derivative of the classical benzyloxycarbonyl (Z) group. Its key advantage lies in its unique deprotection conditions. While the standard Z group is removed by strong acids or catalytic hydrogenolysis, the 4-Nitro-Z group is cleaved via reduction of the nitro group to an amine. luxembourg-bio.comacs.org This initial reduction triggers a spontaneous electronic cascade that results in the release of the free amine, carbon dioxide, and p-aminobenzyl alcohol. ub.edu This deprotection is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in the presence of a catalytic amount of acid, which are considered mild, near-neutral conditions. luxembourg-bio.comresearchgate.net
Crucially, the 4-Nitro-Z group demonstrates orthogonality with the most common protecting group strategies used in SPPS. luxembourg-bio.com Orthogonality means that one protecting group can be selectively removed in the presence of others. biosynth.com The 4-Nitro-Z group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave t-butyl (tBu) and Boc-based side-chain protecting groups and to remove the peptide from certain resins. luxembourg-bio.comub.edu It is also completely stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for the removal of the Fmoc group. luxembourg-bio.comub.edu This stability makes it a valuable tool, particularly in combination with Fmoc/tBu chemistry, to circumvent side reactions like diketopiperazine formation or aspartimide formation that can be promoted by repeated piperidine treatments. luxembourg-bio.comub.edu
| Protecting Group | Typical Removal Conditions | Stability to 4-Nitro-Z Removal (e.g., SnCl₂/H⁺) | 4-Nitro-Z Stability to Removal Conditions |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable luxembourg-bio.com | Stable luxembourg-bio.comub.edu |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Stable luxembourg-bio.com | Stable luxembourg-bio.comub.edu |
| tBu (tert-Butyl) | Trifluoroacetic Acid (TFA) | Stable | Stable luxembourg-bio.com |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Stable luxembourg-bio.com | Stable luxembourg-bio.com |
Challenges and Innovations in Incorporating Nitro-Functionalized Protecting Groups into Peptide Chains
The incorporation of nitro-functionalized protecting groups like 4-Nitro-Z into peptide chains presents a unique set of challenges and has spurred innovations in synthetic methodologies. A primary challenge is the on-resin reduction of the nitro group for deprotection. researchgate.net While effective, the use of metal-based reducing agents like SnCl₂ requires thorough washing steps to completely remove metal contaminants from the peptide-resin, which could otherwise interfere with subsequent couplings or the final purity of the peptide. acs.org Furthermore, the acidic conditions, even if mild, must be carefully controlled to prevent premature cleavage of acid-labile side-chain protecting groups or linkers. researchgate.net
Another challenge is the potential for side reactions during the reduction step. Incomplete reduction can lead to undesired byproducts, while over-reduction under certain conditions could potentially affect other functional groups within the peptide, such as the indole ring of tryptophan, although this is generally not observed with mild reagents like SnCl₂. commonorganicchemistry.comorganic-chemistry.org The synthesis of the 4-Nitro-Z protected amino acid monomers themselves can also be more complex compared to standard Fmoc or Boc derivatives.
Innovations to address these challenges include the development of more efficient and cleaner on-resin reduction protocols. researchgate.net This involves optimizing the reducing agent, solvent system, and reaction time to ensure complete and clean conversion. For instance, alternative reducing systems such as catalytic hydrogenation could be considered, but this method's compatibility with other protecting groups and the solid support must be carefully evaluated, as it can cleave benzyl-type protecting groups and reduce other functionalities. commonorganicchemistry.com The development of novel nitro-based protecting groups that can be cleaved under even milder or non-reductive conditions, such as photolabile nitrobenzyl groups, represents another area of innovation. acs.org These photolabile groups can be removed by UV irradiation, offering a high degree of orthogonality and avoiding the use of chemical reagents for deprotection. acs.org
Solution-Phase Synthetic Approaches to this compound and its Precursors
While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) remains a valuable and sometimes preferred method, particularly for the large-scale production of shorter peptides or for fragments that are difficult to assemble on a solid support. libretexts.org In solution-phase synthesis, all reactions, including coupling and deprotection, are carried out in a suitable solvent, and the intermediate products are isolated and purified after each step. core.ac.uk
The synthesis of this compound in solution would typically proceed in a stepwise manner, either from the C-terminus to the N-terminus or through the coupling of dipeptide fragments. A plausible C-to-N stepwise approach would involve:
Protection of Precursors: The synthesis would begin with the requisite protected amino acids. This includes 4-Nitro-Z-Gly-OH, H-Trp-OR, and H-Gly-OR', where R and R' are carboxyl protecting groups, such as a methyl (Me) or benzyl (B1604629) (Bzl) ester. The indole nitrogen of tryptophan might also be protected (e.g., with a Boc group) to prevent side reactions, though this is not always necessary depending on the coupling conditions. libretexts.org
Dipeptide Formation: The C-terminal glycine ester (H-Gly-OR') would be coupled with a suitably protected tryptophan derivative. For instance, coupling 4-Nitro-Z-Trp-OH with H-Gly-OR' using a coupling reagent like DCC or EDC in the presence of HOBt would yield the dipeptide 4-Nitro-Z-Trp-Gly-OR'. libretexts.org After purification, the temporary 4-Nitro-Z group would be removed via reduction to give H-Trp-Gly-OR'.
Tripeptide Elongation: The resulting dipeptide ester (H-Trp-Gly-OR') is then coupled with the N-terminally protected glycine, 4-Nitro-Z-Gly-OH. This reaction, again mediated by a coupling reagent, would form the fully protected tripeptide, 4-Nitro-Z-Gly-Trp-Gly-OR'.
Final Deprotection: The final step involves the removal of the C-terminal ester protecting group (R'). For a methyl ester, this is typically achieved by saponification with aqueous NaOH. For a benzyl ester, catalytic hydrogenolysis is a common method. libretexts.org This final deprotection yields the target molecule, this compound.
Fragment condensation offers an alternative strategy. For example, 4-Nitro-Z-Gly-OH could be coupled with H-Trp-OMe to form the dipeptide 4-Nitro-Z-Gly-Trp-OMe. Separately, the C-terminal glycine is protected. The 4-Nitro-Z group of the dipeptide is removed, and the resulting H-Gly-Trp-OMe is coupled with another protected amino acid. This approach can be more efficient but carries a higher risk of racemization at the C-terminal residue of the activating peptide fragment. globalresearchonline.net
Chemo- and Regioselective Functionalization of this compound
The unique structure of this compound, particularly the presence of the tryptophan residue, offers opportunities for selective chemical modifications. The electron-rich indole side chain of tryptophan is a versatile handle for introducing a wide array of functionalities, enabling the transformation of the peptide into more complex structures or advanced molecular probes. researchgate.netrsc.org
Targeted Modifications at the Tryptophan Indole Moiety for Advanced Probes
Tryptophan is the least abundant of the canonical amino acids, making its indole side chain an ideal target for selective late-stage functionalization of peptides with minimal production of undesired isoforms. acs.org The C2 position of the indole ring is particularly amenable to electrophilic substitution and radical-mediated reactions. researchgate.netnih.gov Recent advances in photoredox catalysis have provided mild and highly selective methods for the C-H functionalization of tryptophan residues, even within complex peptide sequences. rsc.orgresearchgate.net
These photocatalytic methods often utilize visible light and a photocatalyst to generate reactive radical species from suitable precursors. acs.org For example, the C2-alkylation of the tryptophan indole can be achieved using radical precursors derived from bromodifluoroacetate or α-bromo carbonyl compounds. rsc.orgacs.org The reaction is typically rapid, operationally simple, and tolerates a wide range of functional groups present in the peptide. acs.org
By choosing an appropriate radical precursor, a variety of functionalities can be installed at the C2 position of the tryptophan in this compound. This allows for the creation of advanced probes for various applications:
Fluorescent Probes: Attaching a fluorophore or a precursor to a fluorescent moiety can convert the peptide into a probe for biological imaging or binding assays. The intrinsic fluorescence of tryptophan itself can be modulated by these modifications, providing a potential read-out mechanism. nih.govnih.gov
Bioconjugation Handles: Functional groups such as alkynes or azides can be introduced, allowing for subsequent "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to attach the peptide to other biomolecules, surfaces, or nanoparticles.
Photo-crosslinkers: Incorporation of photo-reactive groups can be used to study peptide-protein interactions by covalently trapping binding partners upon photo-irradiation.
This late-stage modification strategy is powerful because it allows for the diversification of a single peptide scaffold into a library of functionalized analogs, each with potentially unique properties and applications. The chemoselectivity of these reactions for tryptophan ensures that other residues in the peptide remain unmodified. researchgate.netnottingham.ac.uk
C-Terminal Derivatization Strategies for Reporter Group Attachment
The C-terminus of a peptide is a prime location for the attachment of reporter groups such as fluorophores, biotin, or other molecular probes, as modification at this position is often less likely to interfere with the peptide's biological activity compared to N-terminal or side-chain modifications. For a peptide with a C-terminal glycine, several robust strategies can be employed.
Solid-Phase Synthesis-Based Approaches:
One of the most efficient methods for C-terminal derivatization is to perform the modification while the peptide is still attached to the solid support. A versatile strategy involves the use of a resin functionalized with a group that can react with a reporter molecule before the peptide synthesis begins.
A common approach utilizes an aldehyde-functionalized resin. nih.gov The synthesis commences with the reductive amination of the resin with an amine-containing reporter group. This forms a secondary amine on the resin, to which the first amino acid of the peptide sequence (in this case, Glycine) is then coupled. The rest of the peptide chain (Tryptophan and Glycine with the 4-Nitro-Z protecting group) is subsequently assembled using standard solid-phase peptide synthesis (SPPS) protocols. Cleavage from the resin then yields the C-terminally labeled peptide. This method is advantageous as it is a generic protocol applicable to a wide range of amine-functionalized reporters. nih.gov
| Resin Type | Reporter Group (Amine-Functionalized) | Reaction | Resulting C-Terminal Linkage |
| Aldehyde Resin | Dansyl amine | Reductive Amination | Secondary Amine |
| Aldehyde Resin | Propargylamine | Reductive Amination | Secondary Amine |
| Aldehyde Resin | Azidopropylamine | Reductive Amination | Secondary Amine |
This table illustrates examples of reporter groups that can be attached to an aldehyde resin via reductive amination for subsequent peptide synthesis.
Solution-Phase Derivatization:
Post-synthetic modification in solution is an alternative strategy. This involves synthesizing the fully protected peptide, this compound, cleaving it from the resin, and then coupling a reporter group to the C-terminal carboxylic acid. This typically requires the activation of the carboxyl group using coupling agents like carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., NHS or HOBt) to form an active ester, which then reacts with an amine-functionalized reporter. However, this approach can be challenging due to potential side reactions with other carboxylic acid groups if present (e.g., Asp or Glu side chains, though not present in this specific peptide) and the risk of epimerization at the C-terminal amino acid. nih.gov
Enzymatic Ligation:
Enzymatic methods offer high specificity and mild reaction conditions. Sortase-mediated ligation (SML) is a powerful technique for C-terminal modification. nih.govresearchgate.net This method requires the peptide to be engineered with a sortase recognition motif, typically LPXTG, at its C-terminus. The enzyme, sortase A, cleaves the peptide bond between the threonine and glycine of this motif and catalyzes the formation of a new amide bond with an N-terminal oligoglycine-containing nucleophile that carries the reporter group. For the target peptide, this would necessitate the synthesis of a precursor like 4-Nitro-Z-Gly-Trp-Gly-LPETG. This precursor can then be ligated with a probe such as (Gly)n-Fluorophore.
Photoredox Catalysis:
A more recent and innovative approach involves the use of photoredox catalysis for the decarboxylative functionalization of the C-terminal carboxylic acid. nih.govresearchgate.net This method allows for the direct coupling of various functionalities to the C-terminus under mild, visible-light-mediated conditions. This strategy can be used to introduce a range of reporter groups and is particularly useful for late-stage functionalization of peptides.
Introduction of Orthogonal Bioconjugation Handles onto the Peptide Scaffold
The introduction of bioorthogonal functional groups, which are chemically inert to biological systems but can be selectively reacted with a specific partner, is a powerful strategy for studying the interactions and localization of peptides. The most common bioorthogonal handles are azides and alkynes, which can undergo "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). jpt.comqyaobio.com
Incorporation of Non-Canonical Amino Acids during SPPS:
The most straightforward method to introduce an azide (B81097) or alkyne handle is by incorporating a non-canonical amino acid bearing the desired functionality during solid-phase peptide synthesis. For the this compound scaffold, this could be achieved in several ways:
C-Terminal Modification: An azido- or alkynyl-lysine derivative could be coupled to the C-terminal glycine. For example, after the synthesis of this compound, the C-terminal carboxyl group could be activated and reacted with the epsilon-amino group of a lysine (B10760008) derivative where the alpha-amino group is protected and the side chain contains an azide or alkyne.
Internal Modification: An azido- or alkynyl-containing amino acid, such as L-propargylglycine or an azido-alanine derivative, could be incorporated into the peptide backbone in place of one of the glycine residues.
Tryptophan Side Chain Modification: The indole ring of tryptophan is another potential site for introducing a bioorthogonal handle. For instance, a "clickable" tryptophan modification can be achieved via catalyst-free C2-sulfenylation. rsc.org
| Modification Strategy | Bioorthogonal Handle | Reagent/Amino Acid | Point of Attachment |
| SPPS Incorporation | Azide | Fmoc-Lys(N3)-OH | C-terminus or internal |
| SPPS Incorporation | Alkyne | Fmoc-Propargylglycine-OH | Internal |
| Post-synthetic Modification | Azide | Imidazole-1-sulfonyl azide | Lysine side chain |
| Post-synthetic Modification | Alkyne | Alkyne-NHS ester | N-terminus or Lysine side chain |
This table provides examples of strategies for introducing azide and alkyne handles into a peptide scaffold.
Orthogonal Protection Strategy:
When performing chemical modifications on a peptide, it is crucial to employ an orthogonal protecting group strategy to ensure that only the desired functional group reacts. nih.gov In the case of this compound, the 4-Nitro-Z (pNZ) group on the N-terminus is stable to the basic conditions used for Fmoc deprotection and the mildly acidic conditions used for some side-chain deprotections. luxembourg-bio.com However, the indole ring of tryptophan can be susceptible to modification under certain conditions. To prevent unwanted side reactions on the tryptophan residue during C-terminal derivatization or the introduction of a bioorthogonal handle elsewhere, the indole nitrogen can be protected with a group that is orthogonal to both the Z-group and other protecting groups used. The allyloxycarbonyl (Aloc) group is a suitable choice for indole protection, as it is stable during standard Fmoc-based SPPS but can be selectively removed using a palladium catalyst. nih.gov
The strategic combination of these advanced synthetic methodologies allows for the precise and efficient derivatization of the this compound peptide scaffold. The attachment of reporter groups and the introduction of bioorthogonal handles open up a vast array of possibilities for the use of this and analogous peptides in biochemical and biomedical research.
Biochemical Characterization and Enzymatic Hydrolysis Studies of 4 Nitro Z Gly Trp Gly Oh
Angiotensin I-Converting Enzyme (ACE) as a Model Protease for 4-Nitro-Z-Gly-Trp-Gly-OH Substrate Investigations
Angiotensin I-Converting Enzyme (ACE, EC 3.4.15.1) is a central component of the renin-angiotensin system, playing a critical role in blood pressure regulation. It functions as a dipeptidyl carboxypeptidase, cleaving dipeptides from the C-terminus of various substrates, most notably converting angiotensin I to the potent vasoconstrictor angiotensin II. Due to its medical importance, the development of sensitive and specific substrates for ACE has been a key area of research. The compound this compound was specifically designed as a fluorogenic substrate for the simple, sensitive, and reproducible assay of ACE. interchim.fr
The design of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate contains two critical components within its structure: the amino acid Tryptophan (Trp), which is naturally fluorescent, and the 4-Nitro-benzyloxycarbonyl (4-Nitro-Z) group. In the intact peptide, the 4-Nitro-Z group acts as an efficient quencher, suppressing the intrinsic fluorescence of the adjacent Tryptophan residue. interchim.fr
Upon hydrolysis of the peptide bond between Tryptophan and Glycine (B1666218) by ACE, the Tryptophan-containing fragment is separated from the 4-Nitro-Z quencher. This separation eliminates the FRET effect, resulting in a measurable increase in fluorescence intensity. The development of assays based on this substrate involves monitoring this increase in fluorescence over time, which is directly proportional to the rate of enzymatic activity.
Validation of such an assay typically includes:
Determination of Optimal Wavelengths: Identifying the maximal excitation and emission wavelengths for the liberated fluorescent fragment (e.g., excitation at ~280 nm and emission at ~350 nm for Tryptophan).
Enzyme Concentration Dependence: Confirming that the initial rate of hydrolysis is directly proportional to the concentration of ACE.
Substrate Concentration Dependence: Establishing the range of substrate concentrations over which the reaction rate follows Michaelis-Menten kinetics.
Inhibitor Confirmation: Verifying that the observed enzymatic activity can be abolished by known ACE inhibitors, such as Captopril or Lisinopril, confirming the specificity of the assay. nih.gov
The use of such internally quenched fluorogenic substrates allows for a continuous and highly sensitive measurement of ACE activity, making it suitable for high-throughput screening and detailed kinetic studies. scielo.br
A thorough understanding of an enzyme's efficiency and its affinity for a substrate is achieved by determining its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
For the hydrolysis of this compound by ACE, these parameters would be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While the specific kinetic values for this compound were established in foundational studies, the data below illustrates typical kinetic parameters for various ACE substrates, providing context for the expected performance of this compound.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|
| Hippuryl-His-Leu | 210 | 5 | 2.38 x 104 | nih.gov |
| Abz-FRK(Dnp)P-OH | ~10-20 | ~200-300 | ~1.0-3.0 x 107 | scielo.br |
| Abz-YRK(Dnp)P-OH | ~15-25 | ~150-250 | ~0.6-1.7 x 107 | scielo.br |
| [3H]benzoyl-Phe-Ala-Pro | ~20-30 | Not Reported | Not Reported | nih.gov |
This table presents representative data for other well-characterized ACE substrates to illustrate the range of kinetic parameters observed. The values for this compound would be determined using similar experimental approaches.
ACE is known to have a broad substrate specificity, though it preferentially cleaves dipeptides from the C-terminus of peptides that lack a proline residue in the penultimate position. The tripeptide sequence Gly-Trp-Gly in this compound serves as the recognition and cleavage site for the enzyme.
In vitro studies investigating substrate binding dynamics would explore how this peptide fits into the active site of ACE. The enzyme's active site contains two subsites, S1 and S2, which accommodate the last two amino acid residues of the substrate (the P1 and P2 positions). For this compound, the Tryptophan residue likely occupies the S1 subsite, which is known to favor hydrophobic or aromatic residues, while the N-terminal Glycine would occupy the S2 subsite. The catalytic zinc ion within the active site would coordinate with the carbonyl group of the scissile Trp-Gly bond, facilitating its hydrolysis. The specificity is driven by favorable interactions between the substrate's side chains and the corresponding pockets within the enzyme's active site. mdpi.com
Exploration of this compound as a Substrate for Other Protease Classes
While this compound was developed for ACE, its potential as a substrate is not necessarily limited to this enzyme. The Gly-Trp-Gly sequence could theoretically be recognized and cleaved by other endopeptidases or exopeptidases that have an affinity for Tryptophan at the P1 position.
The principle of fluorescence quenching makes this compound a valuable tool for broader enzymatic screening. It can be used in targeted screening methodologies to identify novel proteases capable of hydrolyzing the Trp-Gly bond. This involves incubating the substrate with a panel of different proteases from various classes (e.g., serine, cysteine, aspartic, and other metalloproteases). An increase in fluorescence would indicate that the enzyme can cleave the substrate, warranting further investigation. This approach is similar to the use of quenched fluorigenic substrate libraries for profiling the specificity of diverse proteases. Such screening can uncover new enzymatic activities and help characterize the substrate specificity of unstudied or poorly understood enzymes.
To better understand the utility and specificity of this compound, it is useful to compare its properties with other peptide substrates and inhibitors.
Comparison with Other ACE Substrates:
Chromogenic Substrates: Substrates like FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) rely on a change in absorbance upon cleavage, which is often less sensitive than fluorescence-based methods. buhlmannlabs.ch
Other FRET Substrates: Peptides like Abz-FRK(Dnp)P-OH use the o-aminobenzoic acid (Abz) and 2,4-dinitrophenyl (Dnp) FRET pair. scielo.br Comparing the kinetic parameters (Km and kcat) of this compound with these substrates provides insights into how the specific peptide sequence and the choice of fluorophore/quencher pair affect enzyme recognition and turnover rate. The Trp/4-Nitro-Z pair utilizes an intrinsic amino acid fluorophore, which can be an advantage in certain experimental designs.
Comparison with Inhibitors:
The hydrolysis of this compound can be used to determine the potency (e.g., IC50 or Ki values) of various ACE inhibitors. By measuring the reduction in the rate of fluorescence increase in the presence of an inhibitor, one can quantify its inhibitory effect. Comparing the inhibition patterns (e.g., competitive, non-competitive) of different compounds provides valuable information about their mechanism of action at the active site. mdpi.comresearchgate.net For example, competitive inhibitors would increase the apparent Km for this compound without affecting Vmax.
Through such comparative studies, the unique characteristics of this compound as an enzymatic tool can be fully elucidated, defining its advantages and limitations relative to other available reagents.
Mechanistic Insights into Enzymatic Cleavage of this compound
The enzymatic cleavage of a peptide bond is a hydrolytic process that involves the addition of water across the bond, leading to its rupture. This reaction is catalyzed by a class of enzymes known as proteases or peptidases. The specific mechanism of cleavage is dictated by the type of protease and the amino acid sequence of the substrate.
The specific cleavage sites within this compound would depend on the protease used. Proteases exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. Given the presence of a tryptophan residue, proteases with a preference for aromatic amino acids, such as chymotrypsin (B1334515), would be likely candidates for catalyzing the hydrolysis of this peptide.
Chymotrypsin typically cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tryptophan, phenylalanine, and tyrosine. Therefore, a plausible hydrolysis pathway for this compound when subjected to chymotrypsin would involve the cleavage of the peptide bond between tryptophan and the subsequent glycine residue.
The expected hydrolysis products would be:
4-Nitro-Z-Gly-Trp
Glycine
This proposed pathway is based on the known specificity of chymotrypsin. The N-terminal 4-Nitro-Z protecting group is generally designed to be resistant to enzymatic cleavage, thus it would likely remain intact on the N-terminal fragment.
Table 1: Hypothetical Hydrolysis Products of this compound with Chymotrypsin
| Enzyme | Substrate | Proposed Cleavage Site | Product 1 | Product 2 |
| Chymotrypsin | This compound | Trp-Gly | 4-Nitro-Z-Gly-Trp | Gly-OH |
The amino acid residues of a peptide substrate play crucial roles in its recognition by and interaction with the active site of an enzyme, which in turn affects the efficiency of the catalytic process.
Role of the Tryptophan Residue:
The tryptophan residue, with its large, hydrophobic indole (B1671886) side chain, is a key determinant for enzyme recognition, particularly by proteases like chymotrypsin. The active site of chymotrypsin contains a hydrophobic pocket that specifically accommodates bulky aromatic side chains. The binding of the tryptophan side chain into this pocket positions the adjacent peptide bond correctly within the catalytic site for hydrolysis to occur.
The efficiency of this interaction is critical for catalytic efficiency. A strong and specific interaction between the tryptophan residue and the enzyme's hydrophobic pocket ensures a high affinity of the enzyme for the substrate, which is a prerequisite for efficient catalysis.
Role of the Glycine Residues:
The glycine residues flanking the tryptophan play more subtle but still significant roles. Glycine, with its small and non-polar side chain (a single hydrogen atom), provides conformational flexibility to the peptide backbone. This flexibility can facilitate the proper orientation of the tryptophan residue for binding into the active site of the enzyme.
The glycine residue C-terminal to the tryptophan is part of the scissile bond in the proposed chymotrypsin-mediated hydrolysis. While the primary recognition is through the tryptophan residue, the nature of the amino acid at this position can also influence the rate of catalysis. The small size of glycine may allow for easier access of the catalytic residues of the enzyme to the peptide bond, thereby contributing to a higher catalytic efficiency.
Table 2: Summary of Residue Roles in Hypothetical Enzymatic Hydrolysis
| Residue | Position | Primary Role | Impact on Catalytic Efficiency |
| Glycine | P2 (N-terminal to Trp) | Provides conformational flexibility | Facilitates substrate binding |
| Tryptophan | P1 (N-terminal to cleavage site) | Primary recognition by the enzyme | High affinity binding to the active site |
| Glycine | P1' (C-terminal to cleavage site) | Part of the scissile bond | May allow for efficient catalysis due to small size |
Molecular Level Structural Analysis and Conformational Dynamics of 4 Nitro Z Gly Trp Gly Oh
Application of Advanced Spectroscopic Methods for Investigating Peptide Conformation
Spectroscopic techniques are indispensable tools for elucidating the structural and electronic characteristics of peptides. In the case of 4-Nitro-Z-Gly-Trp-Gly-OH, UV-Vis, fluorescence, and circular dichroism spectroscopy each provide unique insights into the molecule's conformation and the local environment of its chromophoric units.
Detailed UV-Vis and Fluorescence Spectroscopy to Characterize the 4-Nitro-Z Chromophore's Environment
The electronic absorption and emission properties of this compound are dominated by the 4-nitro-Z (4-nitrobenzyloxycarbonyl) group and the indole (B1671886) side chain of the tryptophan residue.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands for both the 4-nitrophenyl and indole chromophores. The 4-nitro-Z group typically displays a strong absorption maximum in the range of 260-280 nm, attributable to the π→π* electronic transitions of the nitro-aromatic system. The tryptophan residue contributes to the absorption spectrum with a maximum at approximately 280 nm, arising from its indole ring. The precise position and intensity of these absorption bands can be sensitive to the solvent environment and the peptide's conformation, which influences the local polarity around the chromophores.
Fluorescence Spectroscopy: The intrinsic fluorescence of this peptide is primarily due to the tryptophan residue, which is a well-known natural fluorophore. researchgate.net When excited at its absorption maximum (around 280 nm), tryptophan typically emits fluorescence with a maximum wavelength that is highly sensitive to the polarity of its local environment. In a non-polar environment, the emission maximum is observed around 330-340 nm, while in a polar, aqueous environment, it shifts to longer wavelengths (red-shift), often around 350-360 nm. This solvatochromic shift provides a powerful tool to probe the extent of solvent exposure of the tryptophan side chain and, by extension, the peptide's conformational state. The 4-nitro-Z group, being an electron-withdrawing moiety, can potentially act as a quencher of tryptophan fluorescence if the two groups are in close spatial proximity. The efficiency of this quenching can provide distance constraints for conformational analysis.
| Spectroscopic Property | Chromophore | Expected Wavelength (nm) | Environmental Sensitivity |
| UV-Vis Absorption | 4-Nitro-Z | 260-280 | Moderate |
| Tryptophan | ~280 | Low | |
| Fluorescence Emission | Tryptophan | 330-360 | High |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction and Analysis
Circular dichroism (CD) spectroscopy is a crucial technique for analyzing the secondary structure of peptides and proteins in solution. nih.govsandiego.edu By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of ordered secondary structural elements such as α-helices, β-sheets, and turns, as well as disordered or random coil conformations. libretexts.org
For a short, flexible peptide like this compound, the CD spectrum is likely to be dominated by signals corresponding to random coil or turn-like structures. A typical random coil conformation would result in a CD spectrum with a strong negative band around 200 nm. nih.gov However, the presence of the aromatic 4-nitro-Z and tryptophan groups can contribute to the CD spectrum in the near-UV region (250-300 nm), potentially providing information about the chirality and rigidity of the local environment around these side chains. The analysis of the far-UV CD spectrum (190-250 nm) would be the primary means of assessing the peptide backbone conformation. The absence of the characteristic double minima at 222 nm and 208 nm would preclude the presence of a significant α-helical structure. libretexts.org Similarly, a single negative band around 218 nm, characteristic of β-sheets, would likely be absent.
Computational Chemistry and Molecular Dynamics Simulations of this compound
Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the conformational landscape and dynamic behavior of peptides.
Conformational Ensemble Analysis in Different Solvation Environments
Molecular dynamics (MD) simulations can be employed to explore the conformational space available to this compound in various solvent environments, such as water and less polar organic solvents. nih.gov These simulations would reveal the predominant conformations of the peptide and the dynamic interplay between different structural motifs.
In an aqueous environment, the peptide is expected to adopt a range of conformations, with the hydrophobic tryptophan side chain potentially engaging in intramolecular interactions with the 4-nitro-Z group to minimize its exposure to the polar solvent. The flexible glycine (B1666218) residues would allow for a high degree of conformational freedom. In contrast, in a non-polar solvent, the peptide might adopt more extended conformations. Analysis of the simulation trajectories can provide information on key dihedral angles, intramolecular hydrogen bonding patterns, and the distribution of distances between the 4-nitro-Z and tryptophan moieties.
Molecular Docking and Binding Energy Calculations with Known Protease Active Sites
The this compound peptide can be investigated as a potential ligand for various enzymes, particularly proteases, due to its peptide nature. Molecular docking simulations can predict the preferred binding mode of this peptide within the active site of a target protease. nih.gov These simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the amino acid residues of the enzyme's active site.
| Computational Method | Information Obtained | Key Parameters |
| Molecular Dynamics | Conformational ensemble, flexibility, solvent effects | Dihedral angles, RMSD, hydrogen bonds |
| Molecular Docking | Binding mode, key interactions | Docking score, hydrogen bonds, hydrophobic contacts |
| Binding Energy Calculations | Binding affinity | ΔGbind, energetic contributions |
Quantum Chemical Investigations of the Electronic Properties and Reactivity of the Nitro-Aromatic Moiety within the Peptide
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of the 4-nitro-aromatic group within the peptide. These calculations can be used to determine properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.
This information is valuable for predicting the reactivity of the nitro group, for instance, its susceptibility to nucleophilic attack or its potential to participate in charge-transfer interactions. Furthermore, quantum chemical calculations can be used to simulate the UV-Vis absorption spectrum, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectrum.
Investigation of Intermolecular Interactions with Protein and Membrane Mimetic Systems
The intermolecular forces governing the interaction of the tripeptide this compound with biological macromolecules are dictated by the combined properties of its N-terminal protecting group and its amino acid sequence. These interactions are fundamental to understanding its potential biological activity and behavior in different physiological environments.
The binding of this compound to a protein would likely be a multifaceted process involving a combination of non-covalent interactions within a specific binding pocket. The key contributions from each part of the molecule are outlined below:
Tryptophan Residue: The indole side chain of tryptophan is a dominant feature for protein interactions. It is the largest naturally occurring amino acid side chain and can participate in a variety of interactions. researchgate.netmdpi.com Its large, hydrophobic surface area favors interactions with nonpolar pockets in a protein. researchgate.net Furthermore, the aromatic indole ring can engage in π-π stacking with other aromatic residues like phenylalanine, tyrosine, or another tryptophan. acs.orgresearchgate.net The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the electron-rich π-system can participate in cation-π interactions with positively charged residues such as lysine (B10760008) or arginine. mdpi.comnih.gov
4-Nitro-Z-Group: The N-terminal protecting group, 4-nitro-benzyloxycarbonyl, introduces several possibilities for intermolecular bonding. The benzene (B151609) ring provides a hydrophobic surface capable of van der Waals interactions and can also participate in π-π stacking. The nitro group is strongly electron-withdrawing and its oxygen atoms are potential hydrogen bond acceptors. mdpi.comquora.com This could allow for specific hydrogen bonding with suitable donor groups on the protein, such as the side chains of serine, threonine, or asparagine.
Peptide Backbone and Glycine Residues: The amide bonds of the peptide backbone are capable of forming hydrogen bonds, acting as both donors (N-H) and acceptors (C=O). These interactions are fundamental to the stabilization of peptide-protein complexes. nih.gov The glycine residues, with their minimal side chains (a single hydrogen atom), provide significant conformational flexibility to the peptide. youtube.comyoutube.com This flexibility could allow the peptide to adopt an optimal conformation to fit into a protein's binding site, a concept sometimes referred to as an "induced fit" mechanism. However, glycine itself offers limited specific side-chain interactions beyond weak van der Waals forces. nih.gov
The combination of these potential interactions suggests that this compound could bind to proteins through a mix of hydrophobic and specific polar contacts, with the tryptophan residue likely serving as a primary anchor.
The interaction of peptides with lipid bilayers is a critical aspect of many biological functions. nih.gov For this compound, the interaction with a membrane mimetic system, such as a lipid bilayer or micelle, would be heavily influenced by the tryptophan residue.
Tryptophan is frequently found at the interface between the aqueous environment and the hydrophobic core of a lipid membrane. mdpi.com Its indole side chain has a preference for this interfacial region, where it can be stabilized by a combination of hydrophobic interactions with the lipid acyl chains and polar interactions (like hydrogen bonding) with the lipid headgroups and water molecules. mdpi.comacs.org This positioning effectively anchors the peptide to the membrane surface.
The 4-Nitro-Z-group, being relatively hydrophobic due to its aromatic ring, would likely also partition towards the interfacial or nonpolar region of the membrane. The glycine residues, by providing flexibility, would allow the tryptophan and the N-terminal group to orient themselves favorably at the membrane interface without significant conformational strain. It is less likely that a short peptide with multiple glycine residues would deeply penetrate or traverse the membrane unless assisted by other factors. nih.gov
The following table is an illustrative summary of the potential intermolecular interactions of this compound. It is a theoretical representation and not based on experimental data for this specific compound.
| Molecular Moiety of this compound | Type of Interaction | Potential Interacting Partner (in Proteins or Membranes) |
|---|---|---|
| Tryptophan Indole Ring | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leu, Ile, Val); Lipid acyl chains |
| Tryptophan Indole Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Tryptophan Indole Ring (N-H) | Hydrogen Bonding (Donor) | Carbonyl groups in protein backbone; Lipid phosphate/carbonyl groups |
| Tryptophan Indole Ring (π-system) | Cation-π Interaction | Positively charged residues (e.g., Lys, Arg) |
| 4-Nitro-Z Benzene Ring | Hydrophobic Interaction / π-π Stacking | Aromatic/nonpolar residues; Lipid acyl chains |
| 4-Nitro-Z Nitro Group (Oxygens) | Hydrogen Bonding (Acceptor) | Hydrogen bond donor groups on protein side chains (e.g., Ser, Thr, Asn) |
| Peptide Backbone (N-H) | Hydrogen Bonding (Donor) | Carbonyl groups on protein side chains or backbone; Lipid headgroups |
| Peptide Backbone (C=O) | Hydrogen Bonding (Acceptor) | Hydrogen bond donor groups on protein side chains; Water |
| Glycine Residues | van der Waals Forces | General protein/lipid surface |
Structure Activity Relationship Sar Studies of 4 Nitro Z Gly Trp Gly Oh Analogs in Enzymatic Contexts
Impact of N-terminal Protecting Group Modifications on Biochemical Activity
The N-terminal protecting group is a critical determinant of a peptide substrate's interaction with an enzyme. It not only prevents unwanted N-terminal reactions but also contributes significantly to the binding affinity and orientation of the substrate within the enzyme's active site. The 4-nitrobenzyloxycarbonyl (4-Nitro-Z or pNZ) group offers distinct chemical properties compared to the standard benzyloxycarbonyl (Z or Cbz) group and other protecting moieties. researchgate.netluxembourg-bio.com
The introduction of a nitro group at the para-position of the benzyloxycarbonyl ring fundamentally alters its electronic properties. The standard Z-group is relatively neutral electronically, while the 4-nitro-Z group is strongly electron-withdrawing due to the nitro moiety. beilstein-journals.orgrsc.org This electronic difference has profound implications for both chemical stability and enzymatic interactivity.
Chemically, the 4-Nitro-Z group is orthogonal to many common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl). While the Z-group is typically removed by hydrogenolysis and the Boc group by acid, the 4-Nitro-Z group is stable under these conditions and is selectively cleaved under mild, neutral reductive conditions (e.g., using SnCl₂). luxembourg-bio.com This orthogonality is a key advantage in complex chemical syntheses.
From a biochemical standpoint, the electronic nature of the protecting group can influence substrate binding and turnover. The electron-withdrawing character of the 4-Nitro-Z group can affect the electrostatic interactions between the substrate and amino acid residues in the enzyme's active site. Furthermore, some enzymes have been developed to specifically recognize and cleave the standard Z-group, and the presence of the nitro substituent could either enhance or abolish this recognition depending on the specific enzyme's binding pocket architecture. researchgate.net
Table 1: Comparative Properties of N-terminal Protecting Groups
| Feature | Benzyloxycarbonyl (Z) | 4-Nitrobenzyloxycarbonyl (4-Nitro-Z) |
|---|---|---|
| Electronic Nature | Relatively neutral | Strongly electron-withdrawing |
| Common Cleavage | Hydrogenolysis (e.g., H₂, Pd/C) | Mild reduction (e.g., SnCl₂, Na₂S₂O₄) luxembourg-bio.com |
| Orthogonality | Cleaved under conditions that may affect other groups | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups luxembourg-bio.com |
| Enzyme Interaction | Can influence binding through hydrophobic and aromatic interactions | Electrostatic potential altered; may enhance or reduce affinity depending on the active site |
The position of the nitro group on the benzyl (B1604629) ring is not trivial and significantly impacts the group's electronic and steric properties. Studies on other molecular scaffolds have consistently shown that positional isomerism of the nitro group leads to distinct biological activities. mdpi.com
4-Nitro (para) Position : This position places the nitro group directly opposite the point of attachment, allowing it to exert a maximal electron-withdrawing effect on the entire aromatic system through resonance. This can increase the acidity of nearby protons and alter the charge distribution of the carbonyl group, potentially influencing hydrogen bonding with the enzyme.
2-Nitro (ortho) Position : A nitro group in the ortho position introduces significant steric hindrance, which could directly impede the peptide from fitting into a sterically constrained active site. nih.gov It can also participate in intramolecular hydrogen bonding, which would alter the conformational preferences of the protecting group.
3-Nitro (meta) Position : In the meta position, the nitro group exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect seen from the para position. This would result in a moderately electron-deficient ring compared to the 4-nitro analog.
These positional differences directly affect how the N-terminal group interacts with the enzyme's S-subsite (the binding pocket for the residue N-terminal to the scissile bond). An enzyme that has a pocket lined with electron-rich amino acids might show higher affinity for the 4-nitro-Z analog, whereas an enzyme with a sterically tight pocket might favor the less bulky, non-nitrated Z-group or a 3-nitro analog over the 2-nitro version. mdpi.com
Role of Amino Acid Substitutions within the Gly-Trp-Gly Sequence on Enzymatic Activity
The Gly-Trp-Gly sequence provides a combination of flexibility (from glycine) and a large, interactive side chain (from tryptophan), making it an excellent model for probing enzyme active sites.
Alanine (B10760859) scanning is a powerful mutagenesis technique used to determine the functional contribution of individual amino acid side chains. wikipedia.orgcreative-peptides.com By systematically replacing each residue with alanine, which has a small, inert methyl side chain, one can assess the importance of the original side chain for biological activity. mybiosource.comgenscript.com
Glycine (B1666218) (Gly) Residues : Glycine is unique as it lacks a side chain, possessing only a hydrogen atom. This confers significant conformational flexibility to the peptide backbone. youtube.com Replacing glycine with alanine introduces a methyl group, which restricts this flexibility.
Gly¹ to Ala : Substituting the first glycine (Gly¹) with alanine would decrease the local backbone flexibility. If an enzyme's active site requires a specific "induced fit" that involves a flexible N-terminus, this substitution would likely decrease substrate efficacy.
Gly³ to Ala : Similarly, replacing the third glycine (Gly³) with alanine would rigidify the backbone C-terminal to the tryptophan. The impact would depend on whether the enzyme requires flexibility in this region for product release or proper positioning of the scissile bond.
Tryptophan (Trp) Residue : Tryptophan possesses the largest side chain of the canonical amino acids—a bulky and hydrophobic indole (B1671886) ring capable of hydrogen bonding, π-π stacking, and cation-π interactions. mdpi.com It often serves as a critical binding anchor or "hotspot" in peptide-protein interactions. nih.gov
Trp² to Ala : Replacing tryptophan with alanine would remove the large indole side chain. This is expected to cause a dramatic loss of binding affinity and enzymatic turnover, as the key hydrophobic and aromatic interactions with the enzyme's binding pocket would be eliminated.
Table 2: Predicted Outcomes of Alanine Scanning on the Gly-Trp-Gly Motif
| Original Peptide | Analog (Substitution) | Key Side Chain Change | Predicted Impact on Enzymatic Activity | Rationale |
|---|---|---|---|---|
| Gly-Trp -Gly | Gly-Ala -Gly | Indole ring removed | Significant Decrease | Loss of critical hydrophobic and aromatic interactions required for binding. nih.gov |
| Gly -Trp-Gly | Ala -Trp-Gly | Increased steric bulk; reduced flexibility | Moderate to Significant Decrease | Loss of backbone flexibility may prevent optimal induced fit in the enzyme active site. mybiosource.com |
Replacing tryptophan with non-canonical analogs is a sophisticated strategy to probe the specific nature of its interactions. acs.orgnih.gov This approach allows for fine-tuning of steric, electronic, and hydrogen-bonding properties without the drastic change of an alanine scan.
Halogenated Tryptophan (e.g., 5-Fluoro-Trp, 5-Bromo-Trp) : Introducing a halogen to the indole ring alters its electronic properties and can enhance interactions with certain regions of a binding pocket. This can provide insight into the electronic environment of the enzyme's active site.
N-methylated Tryptophan : Methylating the indole nitrogen removes its ability to act as a hydrogen bond donor. If enzymatic activity drops significantly upon this substitution, it strongly implies that a hydrogen bond involving this specific nitrogen is critical for substrate binding or catalysis.
Smaller Aromatic Analogs (e.g., Phenylalanine) : Replacing tryptophan with phenylalanine retains aromaticity but reduces the size and changes the shape of the side chain. A loss of activity would indicate that the full size and specific geometry of the bicyclic indole ring are necessary for optimal binding.
These targeted modifications provide high-resolution data on the specific forces (e.g., hydrogen bonding vs. general hydrophobicity) that govern the interaction between the tryptophan side chain and the enzyme. acs.org
Effect of Peptide Length and C-Terminal Carboxyl Modifications on Enzyme Recognition and Turnover
Peptide Length : The length of a peptide substrate is crucial for specificity.
Truncation : Removing the C-terminal glycine to create 4-Nitro-Z-Gly-Trp-OH would test if Gly³ is essential for recognition. For many enzymes, a minimal recognition sequence is required, and removing residues can abolish activity.
Extension : Adding amino acids to the C-terminus (e.g., 4-Nitro-Z-Gly-Trp-Gly-Ala-OH) could probe for the existence of additional binding pockets (S' subsites) in the enzyme. However, extension could also introduce steric hindrance if the active site is occluded, thereby reducing activity.
C-Terminal Carboxyl Modifications : The C-terminal carboxyl group is a common site for modification. In nature, many bioactive peptides are C-terminally amidated, a modification that can drastically increase their stability and activity. researchgate.netdigitellinc.com
Amidation : Converting the C-terminal carboxyl group (-COOH) to a primary amide (-CONH₂) removes the negative charge at physiological pH and introduces a neutral, hydrogen-bond-donating group. This change can have several effects:
Increased Stability : The amide bond is resistant to cleavage by many carboxypeptidases, increasing the substrate's half-life. researchgate.net
Altered Binding : The removal of a negative charge and the introduction of an amide can fundamentally change the electrostatic and hydrogen-bonding interactions with the enzyme's active site, often leading to a significant increase in binding affinity. digitellinc.comnih.gov
Esterification : Converting the carboxyl group to an ester (e.g., a methyl ester, -COOCH₃) also neutralizes the negative charge but creates a bulkier, more hydrophobic terminus. This can be used to probe the steric and hydrophobic tolerance of the active site near the C-terminus.
These modifications are essential tools for understanding how enzymes recognize the termini of their substrates and for converting peptide substrates into more stable and potent inhibitors or probes. acs.org
Advanced Applications and Methodological Contributions in Chemical Biology
Design and Development of Novel Fluorogenic and Chromogenic Probes for Protease Activity
The unique structure of 4-Nitro-Z-Gly-Trp-Gly-OH makes it a valuable scaffold for creating sensitive probes for protease activity. The peptide sequence Gly-Trp-Gly serves as a recognition motif for specific proteases, while the N-terminal benzyloxycarbonyl (Z) group and the C-terminal carboxylic acid allow for further chemical modification. The key component, the 4-nitro group, can act as a quencher or a chromogenic reporter. When a fluorophore is strategically placed on the peptide, the 4-nitro group can quench its fluorescence. Upon enzymatic cleavage of the peptide bond, the fluorophore-containing fragment is released from the quencher, resulting in a measurable increase in fluorescence. This "turn-on" mechanism is a cornerstone of modern enzyme assays. researchgate.netresearchgate.net
Integration of the this compound Motif into Biosensing Platforms
The this compound motif is frequently integrated into broader biosensing platforms to detect and quantify protease activity in complex biological samples. These platforms can range from simple solution-based assays to more complex systems like solid-phase arrays. For instance, the peptide can be tethered to a solid support, such as a microarray surface or nanoparticles. When exposed to a sample containing the target protease, the peptide is cleaved, releasing a reporter molecule into the solution where it can be detected. This approach allows for the spatial localization of protease activity and can be adapted for use in cellular imaging or diagnostic devices. The specificity of the Gly-Trp-Gly sequence for certain proteases ensures that the sensor responds selectively, minimizing false positives from other enzymes present in the sample.
Applications in High-Throughput Screening for Enzyme Discovery and Characterization
High-throughput screening (HTS) is a critical component of drug discovery and enzyme characterization, enabling the rapid testing of thousands of compounds. nih.govyoutube.com Probes derived from this compound are ideally suited for HTS applications due to their sensitivity and suitability for automation. nih.gov In a typical HTS setup, the fluorogenic peptide substrate is incubated with a specific enzyme in the presence of a library of potential inhibitors or activators. The rate of fluorescence increase is directly proportional to the enzyme's activity. A decrease in this rate indicates inhibition, while an increase suggests activation. This allows for the rapid identification of "hit" compounds that modulate enzyme function. scbt.com The robust signal-to-noise ratio of these probes is essential for the miniaturized and automated formats used in modern HTS facilities. youtube.com
Contributions to Biocatalysis Research Using this compound as a Substrate
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and efficiency, often under mild, environmentally friendly conditions. acs.orgmonash.edu Peptides like this compound serve as essential tools in this field, acting as model substrates to probe the capabilities of natural and engineered enzymes. americanpeptidesociety.org Their well-defined structure allows researchers to systematically study how enzymes recognize and process peptide chains, paving the way for the development of novel biocatalytic applications. nih.gov
Investigation of Enzyme Selectivity and Reaction Mechanisms with Modified Peptides
Understanding how an enzyme selects its substrate is fundamental to both biology and biocatalysis. By systematically modifying the this compound sequence, researchers can map the specificity of a given protease. For example, substituting the tryptophan (Trp) residue with other amino acids can reveal the importance of aromatic or hydrophobic interactions within the enzyme's active site. The 4-nitro modification on the Z-group can also influence binding and catalysis. rsc.org These studies provide detailed insights into the enzyme's reaction mechanism. Kinetic analysis of the cleavage of these modified substrates allows for the determination of key parameters like the Michaelis constant (Km) and the catalytic rate (kcat), which quantify binding affinity and turnover efficiency, respectively.
| Modification to Substrate | Effect on Binding (Km) | Effect on Catalysis (kcat) | Implication for Enzyme Selectivity |
| Trp -> Ala | Increased Km | Decreased kcat | Highlights the importance of the bulky, aromatic side chain for recognition. |
| Gly -> Pro | Significantly Increased Km | Negligible kcat | Indicates a strict requirement for conformational flexibility at this position. |
| Removal of 4-Nitro group | Minimal change in Km | Slight decrease in kcat | Suggests the nitro group has a minor electronic effect on the scissile bond. |
This is an interactive table based on representative data.
Development of New Biocatalytic Transformations Involving Peptide Substrates
Beyond simple hydrolysis, researchers are exploring the use of enzymes to perform more complex transformations on peptide substrates. Using this compound and its derivatives, scientists can screen for enzymes that catalyze novel reactions, such as ligation (joining peptides together) or the modification of specific amino acid side chains. researchgate.net For example, a transpeptidase might use this substrate to transfer the Gly-Trp-Gly moiety to another nucleophile, creating a new peptide bond in a controlled manner. Success in this area could lead to the enzymatic synthesis of complex peptides and proteins, offering a greener alternative to traditional chemical synthesis methods. monash.edu
Fundamental Contributions to Understanding Peptide-Enzyme Interactions and Molecular Recognition
The precise interaction between a peptide substrate and an enzyme's active site is a classic example of molecular recognition. The this compound peptide has served as a valuable model system for studying these fundamental interactions. The defined sequence and modifications allow for detailed structural and kinetic studies that reveal how non-covalent forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—govern the binding and orientation of the substrate. Computational modeling, in conjunction with experimental data obtained using this peptide, helps to build accurate pictures of the enzyme-substrate complex. This fundamental knowledge is crucial, underpinning efforts in rational drug design and the engineering of enzymes with new functions.
| Interacting Pair | Type of Interaction | Contribution to Recognition |
| Trp side chain & Enzyme hydrophobic pocket | Hydrophobic Interaction | Primary determinant of substrate specificity. |
| Peptide backbone amides & Enzyme active site residues | Hydrogen Bonding | Orients the substrate correctly for catalysis. |
| C-terminal carboxylate & Positively charged enzyme residue | Electrostatic (Salt Bridge) | Anchors the C-terminus of the substrate. |
| 4-Nitro group & Enzyme pocket | Dipole-Dipole | Minor contribution to binding affinity. |
This is an interactive table based on representative data.
Future Research Directions and Unexplored Avenues for 4 Nitro Z Gly Trp Gly Oh Investigations
Real-Time Spectroscopic Characterization of Enzyme-Substrate Complexes with 4-Nitro-Z-Gly-Trp-Gly-OH
The intrinsic spectroscopic properties of this compound make it an excellent candidate for studying enzyme-substrate interactions in real-time without the need for external labels. The 4-nitro group on the Z-moiety is a strong chromophore, and its UV-visible absorption spectrum is sensitive to the local microenvironment. researchgate.net Upon binding to the active site of an enzyme, changes in polarity, hydrophobicity, or the formation of specific hydrogen bonds can induce a solvatochromic shift in the absorption maximum of the nitroaromatic system. This spectral shift can be monitored continuously to provide real-time kinetic data on the formation and dissociation of the enzyme-substrate (Michaelis) complex.
Furthermore, the peptide contains an intrinsic fluorophore, the tryptophan residue. The fluorescence emission of tryptophan is highly sensitive to its environment. Enzyme binding can lead to quenching or enhancement of this fluorescence, as well as shifts in the emission wavelength. These changes provide a direct readout of the binding event.
A more advanced technique involves leveraging potential Förster Resonance Energy Transfer (FRET) between the tryptophan residue (donor) and the 4-Nitro-Z group (acceptor/quencher). The efficiency of this energy transfer is dependent on the distance and orientation between the two moieties. Conformational changes in the peptide upon binding to an enzyme could alter this FRET efficiency, providing a powerful tool for observing binding dynamics. nih.gov The development of real-time assays using such intrinsic probes is a significant improvement over static endpoint assays. plos.org
| Spectroscopic Technique | Intrinsic Probe | Observable Parameter | Information Gained |
|---|---|---|---|
| UV-Visible Absorption Spectroscopy | 4-Nitro-Z Group | Shift in Absorption Maximum (λmax) | Formation of enzyme-substrate complex, environmental changes in the active site. |
| Fluorescence Spectroscopy | Tryptophan Residue | Changes in Fluorescence Intensity and/or Emission Wavelength | Binding kinetics (kon, koff), conformational changes upon binding. |
| Förster Resonance Energy Transfer (FRET) | Trp (Donor) / 4-Nitro-Z (Acceptor) | Change in FRET Efficiency | Intramolecular distance changes, real-time monitoring of conformational dynamics during binding. nih.gov |
Theoretical Predictions for Novel Analogs with Enhanced or Altered Biochemical Activities
Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. frontiersin.orgnih.gov By building a high-resolution model of the peptide bound to its target enzyme, researchers can use a variety of in silico techniques to predict how specific structural modifications will affect binding affinity and specificity. nih.govfrontiersin.org
The process begins with molecular docking to predict the most likely binding pose of the parent peptide in the enzyme's active site. units.it This static model is then refined using molecular dynamics (MD) simulations, which provide a dynamic view of the complex and help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. frontiersin.orgunits.it
Once a reliable model of the complex is established, computational methods can be used to explore the "sequence space" and design new analogs. For example, in silico alanine (B10760859) scanning can identify "hot-spot" residues that are critical for binding. More advanced techniques, such as free energy perturbation (FEP), can quantitatively predict the change in binding affinity resulting from a specific mutation, such as substituting the tryptophan with another amino acid or modifying the substituents on the 4-Nitro-Z ring. frontiersin.org This predictive power allows scientists to prioritize the synthesis of only the most promising candidates, dramatically accelerating the discovery of new and improved peptide-based tools. tandfonline.com
| Computational Method | Purpose in Analog Design | Example Application for this compound |
|---|---|---|
| Molecular Docking | Predict the binding mode and orientation of the peptide in the enzyme active site. units.it | Determine the initial pose of the peptide to guide further simulations. |
| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of the enzyme-peptide complex. frontiersin.org | Identify key hydrogen bonds and hydrophobic interactions between the Trp/Z-group and the enzyme. |
| In Silico Alanine Scanning | Identify residues ("hot spots") contributing most significantly to the binding energy. frontiersin.org | Predict the impact of mutating Trp to Ala to confirm its importance for binding. |
| Free Energy Perturbation (FEP) | Quantitatively predict the change in binding affinity upon chemical modification. frontiersin.org | Calculate the affinity difference between the 4-nitro analog and a proposed 4-amino or 4-cyano analog. |
Broader Implications for Rational Peptide Design and Engineering in Academic Research Tools
The focused investigation of this compound serves as a microcosm for the broader field of rational peptide design. nih.govresearchgate.net The integration of advanced synthetic methods, real-time biophysical characterization, and predictive computational modeling represents a powerful paradigm for creating bespoke peptide-based tools for academic research. frontiersin.org
This integrated approach moves beyond traditional trial-and-error methods. Orthogonal chemical handles, like the 4-nitro group, allow for the modular construction of complex probes. Real-time spectroscopic assays provide immediate feedback on the functional consequences of design choices, enabling a rapid design-test-redesign cycle. rsc.org Finally, computational tools de-risk the synthetic process by allowing researchers to explore a vast chemical space virtually before committing to resource-intensive laboratory work. tandfonline.com
The principles honed through the study of molecules like this compound are directly applicable to the development of a wide range of research tools, including highly specific enzyme inhibitors, substrates for novel enzyme assays, and peptide-based affinity reagents for capturing protein targets from complex biological mixtures. Ultimately, this rational, multi-faceted approach accelerates the development of sophisticated chemical biology tools that are essential for dissecting complex biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Nitro-Z-Gly-Trp-Gly-OH, and how do protecting groups influence yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc or Boc chemistry. The Z-group (benzyloxycarbonyl) protects the N-terminus of glycine, while the nitro group is introduced via post-synthetic modification (e.g., nitration of aromatic residues). Critical factors include:
- Protecting Group Stability : Z-groups require acidic deprotection (e.g., HBr/acetic acid), which must not degrade the Trp indole ring .
- Nitro Group Introduction : Electrophilic aromatic substitution or pre-functionalized nitro-Trp derivatives are used, with monitoring via TLC (≥99% purity criteria, as in ).
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures isolation of the target peptide .
Q. Which analytical techniques are most effective for characterizing this compound, and what data contradictions may arise?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm backbone connectivity, but the nitro group’s electron-withdrawing effect can deshield adjacent protons, complicating Trp indole peak assignments. Deuterated DMSO or CDCl3 is recommended for solubility .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da tolerance). Discrepancies in observed vs. theoretical mass may indicate incomplete deprotection or side reactions .
- FT-IR : Nitro group stretches (~1520 cm) should align with reference spectra; deviations suggest impurities or degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize Trp oxidation during 4-nitro group installation?
- Methodological Answer :
- Redox Control : Use inert atmospheres (N/Ar) and antioxidants (e.g., ascorbic acid) to prevent indole ring oxidation.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase nitro group over-reduction. Empirical testing with varying solvent ratios is advised .
- Temperature Modulation : Nitration at 0–4°C reduces side reactions, though reaction time increases. Kinetic monitoring via UV-Vis (λ = 270 nm for nitro absorption) balances efficiency and selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformational stability?
- Methodological Answer :
- MD Simulations : Compare AMBER and CHARMM force fields to identify biases in backbone dihedral angles. Adjust force field parameters using experimental NMR NOE data .
- Circular Dichroism (CD) : Validate β-sheet or random coil predictions by correlating CD spectra with X-ray crystallography (if crystals are obtainable).
- Contradiction Analysis : If computational models suggest rigidity but NMR shows flexibility, re-examine solvent effects (e.g., DMSO vs. aqueous buffers) in simulations .
Q. How should researchers design enzymatic assays to study this compound’s protease resistance?
- Methodological Answer :
- Substrate Design : Use the nitro group as a spectroscopic handle (e.g., UV-Vis at 400 nm upon cleavage). Compare cleavage rates with non-nitrated analogs .
- Enzyme Selection : Test serine proteases (trypsin, chymotrypsin) and metalloproteases (thermolysin) under varied pH (5–9) and temperature (25–37°C).
- Data Interpretation : Contradictory kinetic data (e.g., unexpected inhibition) may arise from nitro group interactions with active-site residues. Mutagenesis studies (e.g., Ala-scanning) can pinpoint inhibitory mechanisms .
Data Contradiction and Validation
Q. How to address discrepancies in HPLC purity assays vs. biological activity assays for this compound?
- Methodological Answer :
- Impurity Profiling : LC-MS/MS identifies trace side products (e.g., de-nitro derivatives) undetected by UV-HPLC.
- Bioassay Controls : Include a "scrambled" peptide (same composition, reversed sequence) to distinguish target-specific activity from nonspecific effects .
- Statistical Validation : Use ANOVA to compare biological replicates; p-values <0.05 confirm activity is not artifact-driven .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
